molecular formula C7H11NO3 B13326648 Ethyl 2-cyano-2-ethoxyacetate

Ethyl 2-cyano-2-ethoxyacetate

Cat. No.: B13326648
M. Wt: 157.17 g/mol
InChI Key: BXDZDWBPNBOBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-ethoxyacetate is an organic compound with the molecular formula C7H11NO3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both cyano and ethoxy groups. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-ethoxyacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-ethoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Condensation Reactions: Reagents like piperidine and phosphorus pentoxide are often used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various cyano-substituted compounds.

    Condensation Reactions: Substituted alkenes.

    Hydrolysis: Cyanoacetic acid derivatives.

Scientific Research Applications

Ethyl 2-cyano-2-ethoxyacetate is widely used in scientific research due to its reactivity and versatility. Some applications include:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-ethoxyacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These properties make it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.

    Methyl cyanoacetate: Similar but with a methyl group instead of an ethyl group.

    Ethyl (hydroxyimino)cyanoacetate: Contains an additional hydroxyimino group.

Uniqueness

Ethyl 2-cyano-2-ethoxyacetate is unique due to the presence of both cyano and ethoxy groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 2-cyano-2-ethoxyacetate

InChI

InChI=1S/C7H11NO3/c1-3-10-6(5-8)7(9)11-4-2/h6H,3-4H2,1-2H3

InChI Key

BXDZDWBPNBOBFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#N)C(=O)OCC

Origin of Product

United States

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